2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-
Overview
Description
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:
Aldol Condensation: Using acetylacetone and an appropriate aldehyde, followed by cyclization.
Friedel-Crafts Acylation: Employing acetyl chloride and a furan derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalyst Selection: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- exerts its effects may involve interactions with specific molecular targets and pathways. For example:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 4-methyl-: Another furanone derivative with different substituents.
2(5H)-Furanone, 3-ethyl-4,5-dimethyl-: Similar structure with ethyl and dimethyl groups.
Uniqueness
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other furanone derivatives.
Properties
IUPAC Name |
3-acetyl-4,5,5-trimethylfuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5-7(6(2)10)8(11)12-9(5,3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCLNCHKLVJVFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358858 | |
Record name | 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-10-0 | |
Record name | 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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